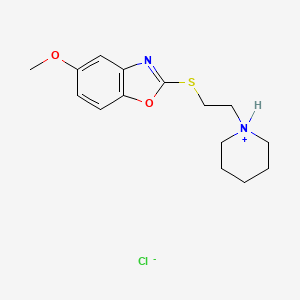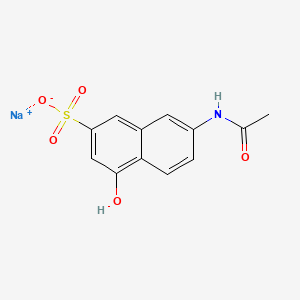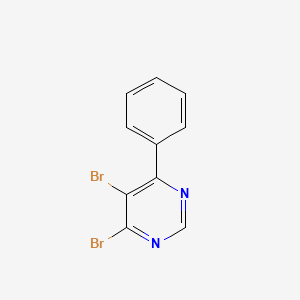![molecular formula C11H12Cl2FNO B13740330 Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- CAS No. 1736-39-6](/img/structure/B13740330.png)
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- is a chemical compound with the molecular formula C11H13Cl2NO It is known for its unique structure, which includes a benzaldehyde group substituted with bis(2-chloroethyl)amino and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- typically involves the reaction of benzaldehyde derivatives with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. The fluorine atom may enhance the compound’s reactivity and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-: Similar structure but lacks the fluorine atom.
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-chloro-: Contains a chlorine atom instead of fluorine.
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-methyl-: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- distinguishes it from similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- a unique and valuable compound for research and industrial applications.
Propiedades
Número CAS |
1736-39-6 |
|---|---|
Fórmula molecular |
C11H12Cl2FNO |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2FNO/c12-3-5-15(6-4-13)10-2-1-9(8-16)11(14)7-10/h1-2,7-8H,3-6H2 |
Clave InChI |
YTNCPIUWSZPSAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(CCCl)CCCl)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
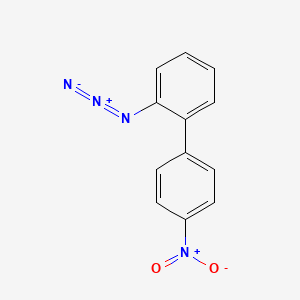
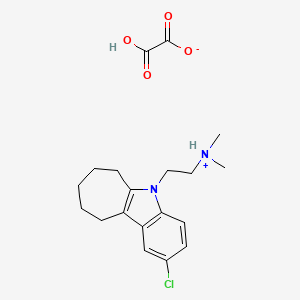

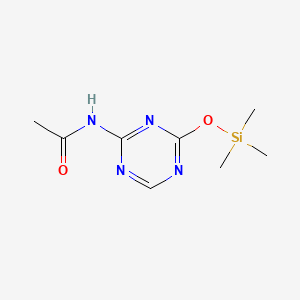

![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
